Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative featuring a 2-nitrophenyl substituent at position 2 of the dihydropyrazole ring and a methyl ester group at position 2. This compound is structurally characterized by its fused heterocyclic system, which combines a pyrazolone core with a nitro-substituted aromatic ring. The nitro group at the ortho position on the phenyl ring introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking . The methyl ester group enhances solubility in organic solvents, making it a versatile intermediate in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C12H11N3O5 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
methyl 2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H11N3O5/c1-20-11(16)6-8-7-13-14(12(8)17)9-4-2-3-5-10(9)15(18)19/h2-5,7,13H,6H2,1H3 |
InChI Key |
FBBONLBVPJXTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. A common route is the reaction between 2-nitrophenylhydrazine and methyl acetoacetate under acidic conditions, which facilitates the formation of the pyrazole ring system.
Detailed Synthetic Procedure
Step 1: Preparation of Hydrazone Intermediate
2-nitrophenylhydrazine is reacted with methyl acetoacetate in the presence of an acid catalyst such as acetic acid. The reaction is usually conducted in ethanol or methanol as solvent under reflux conditions for several hours. This step forms a hydrazone intermediate.Step 2: Cyclization to Pyrazole
The hydrazone intermediate undergoes intramolecular cyclization to form the pyrazole ring. Acidic conditions promote this cyclization, often with the addition of a catalytic amount of hydrochloric acid or other acids.Step 3: Purification and Characterization
The crude product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain pure this compound.
Reaction Conditions and Optimization
- Solvent: Ethanol or methanol is preferred for solubility and reaction efficiency.
- Catalyst: Acetic acid or hydrochloric acid catalyzes the cyclization.
- Temperature: Reflux temperature (~78 °C for ethanol) maintained for 4–6 hours.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) using benzene:chloroform or ethyl acetate solvent systems.
- Yield: Typical yields range from 70% to 85% depending on reaction parameters.
Analytical and Spectroscopic Characterization
Characterization of the synthesized compound is essential to confirm structure and purity.
| Technique | Observations/Values |
|---|---|
| Melting Point | Typically around 160–170 °C (varies by purity) |
| Infrared Spectroscopy (IR) | Characteristic bands at 1700 cm⁻¹ (C=O stretch), 1500–1600 cm⁻¹ (aromatic C=C), 1300 cm⁻¹ (N–O stretch of nitro group) |
| Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to methyl groups (~2.0 ppm), methylene protons (~3.5 ppm), aromatic protons (6.5–8.0 ppm), and pyrazole ring protons |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 291 consistent with molecular weight |
| Elemental Analysis | Consistent with calculated C, H, N, and O percentages |
Comparative Synthesis of Related Pyrazole Derivatives
Research on related compounds such as Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate shows similar synthetic approaches using ethyl acetoacetate instead of methyl acetoacetate, confirming the robustness of the method and versatility in modifying ester groups.
Industrial and Research Scale Considerations
- Scale-up: Continuous flow reactors can be employed to improve mixing, heat transfer, and reaction control, enhancing yield and purity on an industrial scale.
- Purification: Recrystallization remains the preferred method for purity; however, chromatographic techniques may be used for small-scale research purposes.
- Safety: Handling of nitroaromatic compounds requires appropriate safety measures due to potential toxicity and sensitivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations :
- Ester vs. Amide Functionality : Amide derivatives (e.g., the dichlorophenyl-acetamide analog) exhibit stronger intermolecular hydrogen bonding (N–H⋯O), leading to stable dimers, whereas ester analogs prioritize solubility over directional interactions .
- Biological Relevance : Amide-linked pyrazolones, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives, show enhanced antimicrobial activity compared to ester derivatives, likely due to improved target binding via hydrogen bonds .
Physicochemical Properties
- Melting Point : Esters generally exhibit lower melting points than amides due to weaker intermolecular forces. For example, Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is liquid at room temperature, while the dichlorophenyl-acetamide analog melts at 473–475 K .
- Solubility: The methyl ester group improves solubility in non-polar solvents (e.g., dichloromethane), whereas amides are more soluble in polar aprotic solvents like DMSO .
Crystallographic and Hydrogen-Bonding Analysis
This difference highlights the role of functional groups in dictating supramolecular assembly, a critical factor in crystal engineering and drug formulation .
Biological Activity
Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Chemical Formula : CHNO
- Molecular Weight : 273.23 g/mol
- CAS Number : 125451887
The structure features a pyrazole ring substituted with a nitrophenyl group and an acetate moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and acylation processes. The details of the synthetic pathway can vary, but it generally includes the formation of the pyrazole core followed by the introduction of the nitrophenyl and acetate substituents.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, showing significant inhibition zones:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 18 |
These results indicate that modifications in the structure can enhance or diminish antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anti-inflammatory and Anticancer Properties
In addition to antimicrobial effects, compounds in this class have been evaluated for anti-inflammatory and anticancer activities. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines and inhibit pro-inflammatory cytokines:
- Apoptosis Induction : Certain derivatives were shown to trigger apoptosis in A431 cells with IC values comparable to established chemotherapeutics.
- Cytokine Inhibition : These compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential for use in inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study screened various pyrazole derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that certain compounds exhibited potent activity against resistant strains, highlighting their potential as novel antimicrobial agents .
- Anti-cancer Activity : In vitro studies demonstrated that this compound induced cell cycle arrest in cancer cells, leading to increased apoptosis rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
